molecular formula C16H12F2N2S3 B15087861 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole CAS No. 401641-24-5

2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B15087861
CAS No.: 401641-24-5
M. Wt: 366.5 g/mol
InChI Key: BAMLFYAMTVTUFU-UHFFFAOYSA-N
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Description

2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 4-fluorobenzylthio groups attached to the 1,3,4-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with 2,5-dimercapto-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiol groups. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiols.

    Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding thiols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis((4-chlorobenzyl)thio)-1,3,4-thiadiazole
  • 2,5-Bis((4-methylbenzyl)thio)-1,3,4-thiadiazole
  • 2,5-Bis((4-nitrobenzyl)thio)-1,3,4-thiadiazole

Uniqueness

2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

401641-24-5

Molecular Formula

C16H12F2N2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2,5-bis[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-20-16(23-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

BAMLFYAMTVTUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F

Origin of Product

United States

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